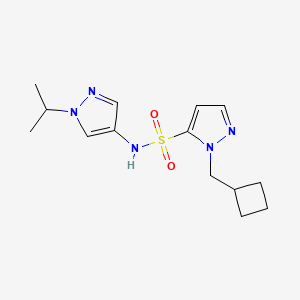![molecular formula C10H17N5O3 B7415937 N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide](/img/structure/B7415937.png)
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in aqueous or organic solvents.
For the specific synthesis of N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide, the following steps can be employed:
Formation of the Tetrazole Ring: The starting material, 2-methoxyethyl nitrile, is reacted with sodium azide in the presence of a catalyst to form the tetrazole ring.
Introduction of the Oxane-2-carboxamide Moiety: The tetrazole intermediate is then reacted with oxane-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis and other advanced techniques can also enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole derivatives.
Applications De Recherche Scientifique
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Tetrazole derivatives are known for their energetic properties and can be used in the development of high-energy materials and explosives.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other valuable chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with various enzymes and receptors in biological systems . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide: A similar compound with a pyridine ring instead of an oxane ring.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with energetic properties.
Uniqueness
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide is unique due to its specific combination of the tetrazole ring and oxane-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-17-7-5-15-10(12-13-14-15)11-9(16)8-4-2-3-6-18-8/h8H,2-7H2,1H3,(H,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFURQAJSBRRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
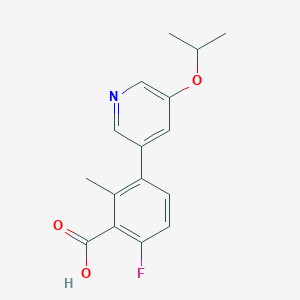
![N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]-6-ethoxy-2-methylpyrimidin-4-amine](/img/structure/B7415870.png)
![3-[5-Fluoro-2-(5-propan-2-yloxypyridin-3-yl)phenyl]propanoic acid](/img/structure/B7415876.png)
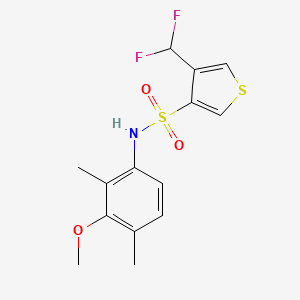
![2-Cyclopropyl-4-methyl-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]pyrimidine](/img/structure/B7415893.png)
![N-methyl-2-(tetrazol-1-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B7415896.png)
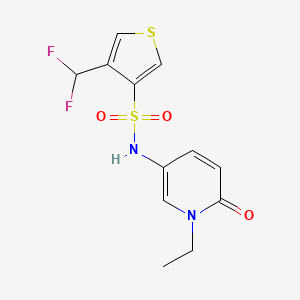
![4-methyl-2-[4-(thieno[3,2-d]pyrimidin-4-ylamino)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7415899.png)
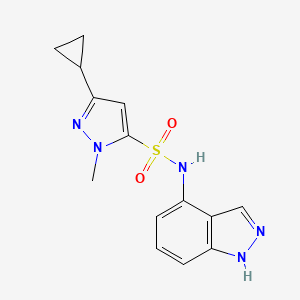
![[2-(Oxan-4-yl)-1,3-oxazol-4-yl]-(3-phenylpiperazin-1-yl)methanone](/img/structure/B7415919.png)
![3-[3-(4-Methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylpropyl)pyridin-2-one](/img/structure/B7415925.png)
![5-fluoro-N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-3-carboxamide](/img/structure/B7415931.png)
![4-[[2-(Cyclobutylmethyl)pyrazol-3-yl]sulfonyl-methylamino]benzamide](/img/structure/B7415942.png)
